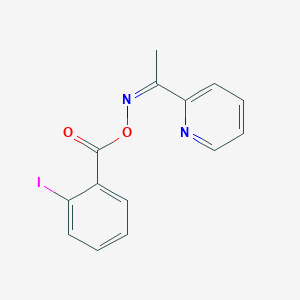
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime, also known as PBOX-15, is a chemical compound that has gained significant attention in the field of cancer research. PBOX-15 is a small molecule inhibitor that selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression.
Wirkmechanismus
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime selectively targets the transcription factor, STAT3, which is known to play a critical role in cancer progression. STAT3 is activated in various types of cancer and promotes cancer cell survival, proliferation, and metastasis. 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce cancer stem cell populations. Additionally, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime in lab experiments is its high selectivity for STAT3. This allows for the specific targeting of cancer cells without affecting normal cells. However, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has poor solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime. One potential direction is the development of more potent and selective STAT3 inhibitors. Another direction is the investigation of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime in combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory properties of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime may be further explored for the treatment of inflammatory diseases. Overall, 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime shows great potential as a novel anti-cancer agent and warrants further investigation.
Synthesemethoden
The synthesis of 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime involves a multi-step process that begins with the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2-pyridinylacetic acid to form 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(2-pyridinyl)ethanone O-(2-iodobenzoyl)oxime has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c1-10(13-8-4-5-9-16-13)17-19-14(18)11-6-2-3-7-12(11)15/h2-9H,1H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTSNNBDXOILEM-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-1-pyridin-2-ylethylideneamino] 2-iodobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915891.png)
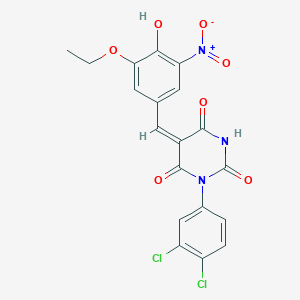


![methyl 4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915924.png)
![methyl 4-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5915930.png)
![6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915950.png)
![2,6-dichloro-N'-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5915953.png)
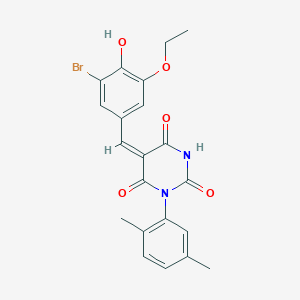
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915966.png)
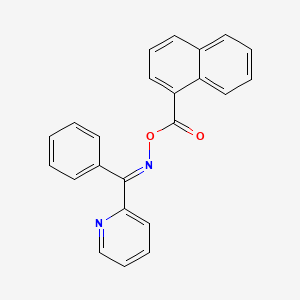
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915994.png)
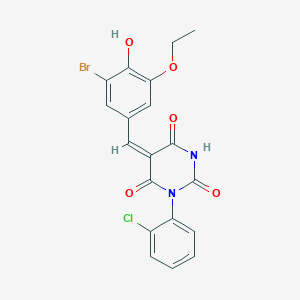
![methyl 4-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916006.png)